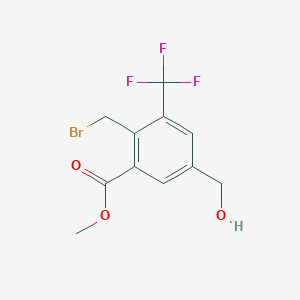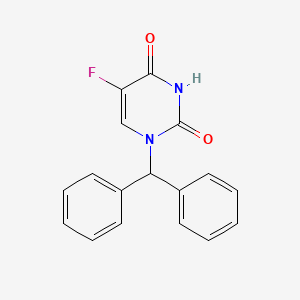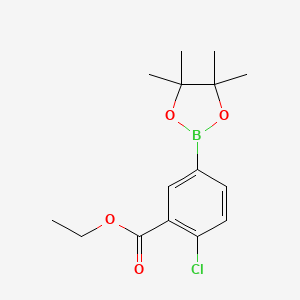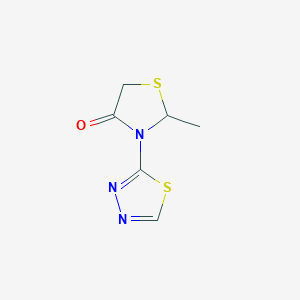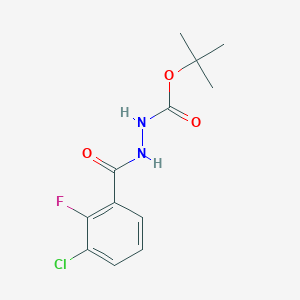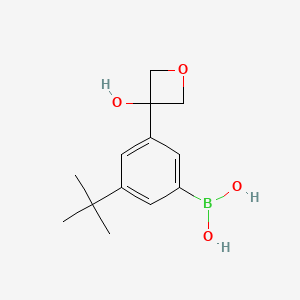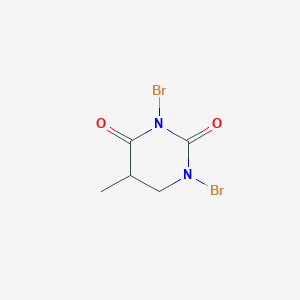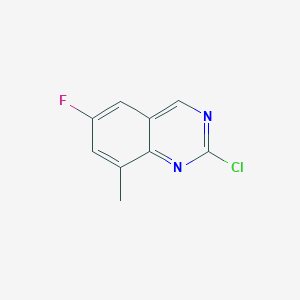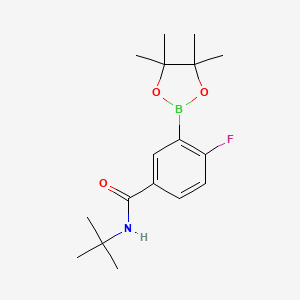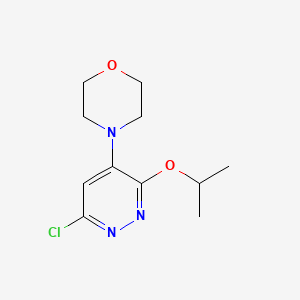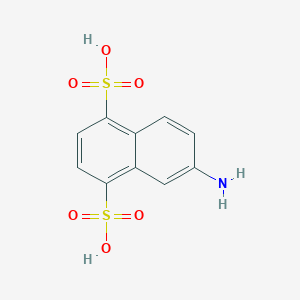
6-Aminonaphthalene-1,4-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminonaphthalene-1,4-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Aminonaphthalene-1,4-disulfonic acid can be synthesized through the sulfonation of 6-aminonaphthalene. The process involves the introduction of sulfonic acid groups into the naphthalene ring. The reaction typically requires the use of sulfuric acid or oleum as the sulfonating agents. The reaction conditions include maintaining a controlled temperature and ensuring the proper concentration of the sulfonating agent to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The process may also involve subsequent purification steps such as crystallization and filtration to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminonaphthalene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Aminonaphthalene-1,4-disulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of colorants for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism by which 6-aminonaphthalene-1,4-disulfonic acid exerts its effects involves its interaction with various molecular targets. The amino and sulfonic acid groups allow the compound to form strong interactions with proteins and enzymes, influencing their activity. The pathways involved include binding to active sites of enzymes and altering their conformation, which can affect their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
6-Aminonaphthalene-1,4-disulfonic acid is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other aminonaphthalenesulfonic acids. This uniqueness makes it particularly valuable in the synthesis of specific dyes and pigments that require precise structural attributes .
Propriétés
Numéro CAS |
73356-11-3 |
|---|---|
Formule moléculaire |
C10H9NO6S2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
6-aminonaphthalene-1,4-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-6-1-2-7-8(5-6)10(19(15,16)17)4-3-9(7)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
Clé InChI |
GLTDEMYMIMGCLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


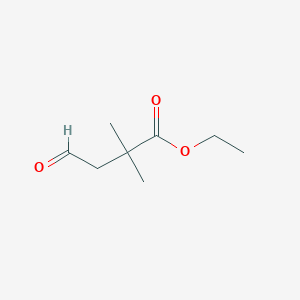
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
